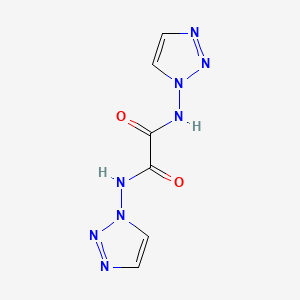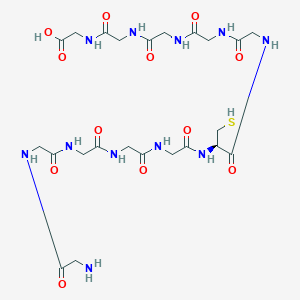![molecular formula C26H26S4 B12578488 5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene CAS No. 291308-72-0](/img/structure/B12578488.png)
5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings, each substituted with a 2,4,6-trimethylphenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene typically involves the reaction of 2,2’-bithiophene with 2,4,6-trimethylphenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its conductive properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can influence the behavior of organic electronic devices and potentially affect biological systems by modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene
- N,N-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
- Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]
Uniqueness
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is unique due to the presence of the 2,4,6-trimethylphenylsulfanyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s performance in organic electronic applications and provide unique reactivity patterns in chemical reactions.
Eigenschaften
CAS-Nummer |
291308-72-0 |
|---|---|
Molekularformel |
C26H26S4 |
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)sulfanyl-5-[5-(2,4,6-trimethylphenyl)sulfanylthiophen-2-yl]thiophene |
InChI |
InChI=1S/C26H26S4/c1-15-11-17(3)25(18(4)12-15)29-23-9-7-21(27-23)22-8-10-24(28-22)30-26-19(5)13-16(2)14-20(26)6/h7-14H,1-6H3 |
InChI-Schlüssel |
LTVTXHDWCHDNIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)SC2=CC=C(S2)C3=CC=C(S3)SC4=C(C=C(C=C4C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
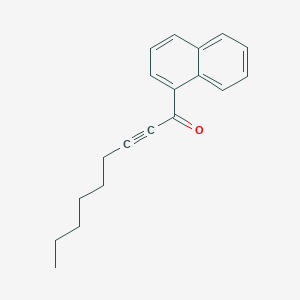

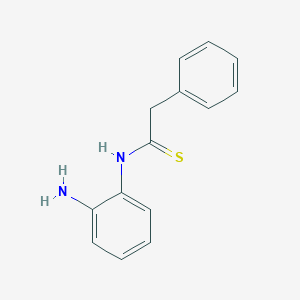

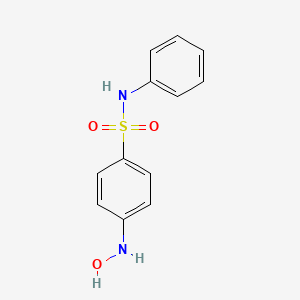
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)

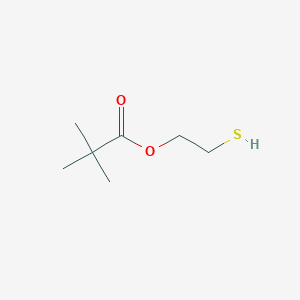
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
